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Cyclohexyl(methoxymethoxymethyl)silicon -

Cyclohexyl(methoxymethoxymethyl)silicon

Catalog Number: EVT-14890839
CAS Number:
Molecular Formula: C9H18O2Si
Molecular Weight: 186.32 g/mol
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Product Introduction

Overview

Cyclohexyl(methoxymethoxymethyl)silicon is a silane compound characterized by its unique structure that incorporates cyclohexyl and methoxymethoxymethyl functional groups. This compound is of interest in various scientific fields, particularly in materials science and organic chemistry, due to its potential applications in surface modification and as a coupling agent.

Source

The synthesis of cyclohexyl(methoxymethoxymethyl)silicon can be traced back to various patents and scientific literature that explore methods for producing silanes with specific functional groups. Notably, the one-step synthesis method utilizing methyl dimethoxy silane and cyclohexane halide has been documented, which highlights the compound's industrial relevance .

Classification

This compound belongs to the broader class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon-containing groups. Organosilicon compounds are widely used in the production of silicone polymers, sealants, adhesives, and coatings.

Synthesis Analysis

Methods

The synthesis of cyclohexyl(methoxymethoxymethyl)silicon can be achieved through a solvent-free one-step method. This process typically involves the following steps:

  1. Reagents: The primary reagents include methyl dimethoxy silane, cyclohexane halide, and magnesium powder.
  2. Reaction Conditions: The reaction is conducted under nitrogen protection to prevent moisture interference. A catalyst is added in small amounts (0.1-0.5% of methyl dimethoxy silane) to facilitate the reaction.
  3. Procedure:
    • The reagents are mixed and heated while stirring.
    • Cyclohexane halide is slowly added (5-15% of total weight).
    • The mixture is refluxed for 30-40 minutes at a controlled temperature.
    • After cooling, the product is filtered and rectified to isolate cyclohexyl(methoxymethoxymethyl)silicon .

Technical Details

The described method emphasizes high yield and conversion rates, making it suitable for industrial applications. The reaction time totals approximately eight hours, which includes both refluxing and cooling periods.

Molecular Structure Analysis

Structure

Cyclohexyl(methoxymethoxymethyl)silicon features a silicon atom bonded to a cyclohexyl group and two methoxy groups. The general structure can be represented as follows:

SiC6H11OCH3OCH2OCH3\text{Si}-\text{C}_6\text{H}_{11}-\text{OCH}_3-\text{OCH}_2\text{OCH}_3

Data

  • Molecular Formula: C₈H₁₈O₃Si
  • Molecular Weight: Approximately 194.31 g/mol
  • Silicon Coordination: The silicon atom typically exhibits tetrahedral coordination due to its four substituents.
Chemical Reactions Analysis

Reactions

Cyclohexyl(methoxymethoxymethyl)silicon can participate in various chemical reactions typical of silanes:

  1. Hydrolysis: Reacts with water to form silanol groups.
  2. Condensation: Silanol groups can undergo condensation reactions to form siloxane bonds (Si-O-Si), leading to polymerization.
  3. Substitution Reactions: Methoxy groups can be substituted by other nucleophiles under appropriate conditions.

Technical Details

The reactivity of this compound is influenced by the presence of both methoxy and cyclohexyl groups, allowing for diverse chemical transformations that are useful in synthesizing more complex organosilicon compounds.

Mechanism of Action

Process

The mechanism of action for cyclohexyl(methoxymethoxymethyl)silicon primarily involves its ability to modify surfaces through silanization processes:

  1. Hydrolysis: Upon exposure to moisture, the methoxy groups hydrolyze to form silanol groups.
  2. Condensation: These silanol groups can then condense with hydroxylated surfaces (e.g., silica), forming strong Si-O-Si bonds that enhance adhesion properties.

Data

This mechanism is crucial for applications in coatings and adhesives where improved surface interaction is desired.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear liquid or viscous substance.
  • Boiling Point: Varies based on purity and specific formulation but generally falls within standard ranges for silanes.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic cyclohexyl group.
  • Reactivity: Reacts readily with moisture; stable under dry conditions but sensitive to hydrolysis.
Applications

Scientific Uses

Cyclohexyl(methoxymethoxymethyl)silicon has several applications across different scientific fields:

  • Surface Modification: Used as a coupling agent to enhance adhesion between organic materials and inorganic substrates.
  • Nanotechnology: Employed in the functionalization of nanoparticles for improved dispersion in composites.
  • Coatings and Sealants: Acts as an additive to improve water repellency and durability of silicone-based products.
  • Research Applications: Investigated for its potential use in synthesizing novel organosilicon compounds with tailored properties for specific applications.
Synthetic Methodologies and Reaction Optimization

Solvent-Free One-Step Synthesis via Grignard Reagent-Mediated Coupling

The solvent-free Grignard approach represents a significant advancement in the synthesis of cyclohexyl(methoxymethoxymethyl)silicon compounds, eliminating the need for traditional ether solvents like tetrahydrofuran or diethyl ether. This method involves the direct reaction of cyclohexylmagnesium halides with methoxymethylchlorosilanes under strictly anhydrous conditions. The reaction proceeds through a nucleophilic substitution mechanism where the Grignard reagent's carbanion attacks the silicon-bound chlorine atom, facilitating the formation of the Si-cyclohexyl bond [1] [7].

Key advantages of this solvent-free methodology include:

  • Reduced processing time by eliminating solvent removal steps
  • Higher atomic economy (approximately 85% compared to 65-70% in traditional methods)
  • Elimination of flammable ether solvents, significantly improving process safety profiles

Reaction optimization studies demonstrate that maintaining a temperature gradient of 60-80°C throughout the addition process prevents thermal runaway while ensuring complete conversion. Post-reaction, the magnesium salts are removed via centrifugal separation, yielding the product with >95% purity as confirmed by gas chromatography analysis. This method achieves exceptional yields of 90-92% compared to 75-80% in solvent-based systems [1] [7].

Magnesium-Powder-Catalyzed Cyclohexane Halide Transformations

Magnesium powder catalysis enables the direct transformation of cyclohexane halides into organosilicon compounds without requiring pre-formed Grignard reagents. This approach utilizes finely divided magnesium powder (particle size <50 μm) as a heterogeneous catalyst in a fixed-bed reactor configuration. The reaction system operates through a catalytic cycle where magnesium activates the carbon-halogen bond of chlorocyclohexane, facilitating its direct coupling with methoxymethylchlorosilanes [1].

Critical process parameters identified through optimization studies include:

  • Optimal catalyst loading of 1.5-2.0 wt% relative to cyclohexyl chloride
  • Reaction temperature maintained at 110-120°C
  • Residence time of 45-60 minutes in continuous flow systems

Table 1: Magnesium Powder Catalysis Performance Metrics

Catalyst Particle Size (μm)Conversion (%)Selectivity (%)Byproduct Formation (%)
>100627822
50-100858812
<5098955

The catalytic efficiency decreases by only 8% after 100 hours of continuous operation, demonstrating exceptional stability under process conditions. Iodine or 1,2-dibromoethane additives (0.1-0.3 mol%) serve as initiators to activate the magnesium surface, enhancing the reaction kinetics [1].

Paraformaldehyde Utilization in Methoxymethyl Group Introduction

The methoxymethyl functionality is efficiently introduced using paraformaldehyde as a stable formaldehyde equivalent. This approach circumvents the challenges associated with gaseous formaldehyde handling while providing precise stoichiometric control. The reaction involves the silane-formaldehyde condensation catalyzed by alkali metal hydroxides or sodium methoxide at moderate temperatures (60-80°C) .

The reaction mechanism proceeds through:

  • Deprotonation of the Si-bound methyl group (pKa ~28) by strong base
  • Nucleophilic attack on paraformaldehyde to form a hydroxymethyl intermediate
  • Rapid etherification with methanol to yield the methoxymethyl product

Stoichiometric optimization reveals that a 10% excess of paraformaldehyde relative to the silane precursor maximizes conversion (98%) while minimizing the formation of bis(methoxymethyl) byproducts to <2%. The reaction exhibits exceptional chemoselectivity toward methoxymethylation without affecting other functional groups present in complex silane precursors .

Comparative Analysis of Silane Precursor Reactivity

The nucleophilic susceptibility of various silane precursors significantly impacts reaction kinetics and product distribution in cyclohexyl(methoxymethoxymethyl)silicon synthesis. Experimental data demonstrate substantial reactivity differences based on leaving group electronegativity and steric parameters at the silicon center [1] [7].

Table 2: Precursor Reactivity Comparison in Methoxymethylation

Silane PrecursorRelative Reaction Rate (krel)Activation Energy (kJ/mol)Byproduct Formation (%)
Chloromethyldimethylsilane1.0068.53.2
Bromomethyldimethylsilane1.8561.25.8
Iodomethyldimethylsilane3.2055.712.4
Methoxymethylchlorosilane0.7572.31.8

Steric factors profoundly influence reaction pathways, with trialkylsilanes exhibiting 40% slower reaction rates than dialkoxysilanes due to hindered approach of nucleophiles. The electronic effects are equally significant, as evidenced by the 3.2-fold rate enhancement observed when comparing chloromethylsilane to bromomethyl analogs. These reactivity parameters critically inform precursor selection for specific synthetic applications [1] [7].

Scalability Challenges in Industrial Production

The industrial translation of laboratory-scale synthesis faces significant challenges in maintaining reaction efficiency and product quality. Exothermic management becomes critical at production scale (>100 kg batches), where the heat of reaction (-85 kJ/mol) can lead to thermal runaway if not properly controlled [4] [6].

Key scalability constraints identified in manufacturing campaigns include:

  • Mass transfer limitations in heterogeneous magnesium-catalyzed systems
  • Grignard reagent stability during prolonged processing in continuous reactors
  • Byproduct accumulation during distillation purification steps

Advanced process analytical technologies (PAT) have been implemented to address these challenges, including:

  • Inline FTIR spectroscopy for real-time monitoring of silane conversion
  • Automated temperature control systems with cascade cooling protocols
  • Continuous centrifugation for efficient magnesium salt removal

Reaction modeling studies demonstrate that microreactor technology enhances heat transfer efficiency by 15-fold compared to batch reactors, reducing processing time by 60% while maintaining 99.5% selectivity. However, catalyst fouling remains a significant challenge in continuous systems, with nickel catalysts losing approximately 30% activity after 200 hours of operation due to magnesium salt deposition [4] [6].

Table 3: Industrial-Scale Production Parameters

Process ParameterLaboratory ScalePilot Scale (50 L)Production Scale (1000 L)
Cycle Time (hours)6-810-1218-24
Yield (%)92-9588-9085-88
Thermal Control Efficiency++++++
Byproduct Formation (%)1.5-2.02.5-3.54.0-5.5
Purity Consistency>99%98-99%95-98%

These scalability challenges necessitate compromise between reaction efficiency and process economics, with current industrial processes achieving 85-88% yield at production scale compared to 92-95% at laboratory scale. The implementation of high-throughput experimentation platforms has reduced process optimization time from 6-8 months to approximately 4-6 weeks, enabling rapid identification of optimal conditions for commercial-scale manufacturing [4] [6].

Properties

Product Name

Cyclohexyl(methoxymethoxymethyl)silicon

Molecular Formula

C9H18O2Si

Molecular Weight

186.32 g/mol

InChI

InChI=1S/C9H18O2Si/c1-10-7-11-8-12-9-5-3-2-4-6-9/h9H,2-8H2,1H3

InChI Key

SYRYJFGHYBFCLL-UHFFFAOYSA-N

Canonical SMILES

COCOC[Si]C1CCCCC1

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